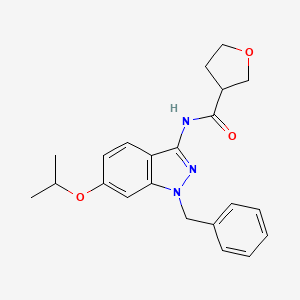![molecular formula C17H18N2O5 B5561151 2,5-dimethoxybenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5561151.png)
2,5-dimethoxybenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related methoxybenzaldehyde oxime derivatives, including 2,5-dimethoxybenzaldehyde oxime, involves the arrangement of methoxy groups and hydrogen atoms of the oxime unit in specific configurations, influencing their chemical behavior and reactivity. These compounds demonstrate various hydrogen-bonding patterns that are crucial for their structural and functional properties (Gomes et al., 2018).
Molecular Structure Analysis
The molecular structure of 2,5-dimethoxybenzaldehyde oxime derivatives is characterized by their specific conformations and hydrogen-bonding patterns, as revealed through crystallographic studies. These structures exhibit s-trans arrangements in 2,5-dimethoxybenzaldehyde oxime, different from the s-cis found in other related compounds. Such structural variations significantly affect their chemical and physical properties (Gomes et al., 2018).
Chemical Reactions and Properties
2,5-Dimethoxybenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime participates in various chemical reactions, showcasing its reactivity towards different reagents. Studies on similar compounds highlight the engagement of the carbonyl group as an acceptor in C-H···O hydrogen bonds, indicating potential reactivity patterns for the compound (Karger et al., 1999).
Physical Properties Analysis
The physical properties of 2,5-dimethoxybenzaldehyde oxime derivatives, such as crystal structures and hydrogen-bonding patterns, play a significant role in determining their stability and reactivity. These properties are essential for understanding the compound's behavior in different environments and conditions (Gomes et al., 2018).
Chemical Properties Analysis
The chemical properties of 2,5-dimethoxybenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime, including its reactivity and interaction with various reagents, are influenced by its molecular structure. The specific arrangement of methoxy groups and the oxime unit contribute to its unique chemical behavior, which is crucial for its applications in scientific research (Gomes et al., 2018).
Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Structure
One notable application of 2,5-dimethoxybenzaldehyde derivatives is in the field of crystallography, where these compounds facilitate the study of molecular structures and hydrogen-bonding patterns. Gomes et al. (2018) elucidated the crystal structures of four methoxybenzaldehyde oxime derivatives, including 2,5-dimethoxybenzaldehyde oxime. Their study highlighted different conformations and hydrogen-bonding patterns, revealing the s-trans arrangement of the 2-methoxy group and the oxime unit's H atom in 2,5-dimethoxybenzaldehyde oxime. This research provides valuable insights into the molecular arrangements and interactions, contributing significantly to the understanding of structural chemistry (Gomes, L., de Souza, M. D., Da Costa, C. F., Wardell, J., & Low, J. N., 2018).
Catalysis and Chemical Reactions
In catalysis, 2,5-dimethoxybenzaldehyde derivatives have been applied as catalysts or intermediates in various chemical reactions. Hazra et al. (2015) demonstrated the use of sulfonated Schiff base copper(II) complexes, derived from reactions involving methoxybenzaldehyde compounds, as efficient and selective catalysts in alcohol oxidation. These complexes facilitated the homogeneous peroxidative oxidation of primary and secondary alcohols, showcasing the derivative's potential in enhancing catalytic processes (Hazra, S., Martins, L., Silva, M., & Pombeiro, A., 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(E)-(2,5-dimethoxyphenyl)methylideneamino] N-(4-methoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-21-14-6-4-13(5-7-14)19-17(20)24-18-11-12-10-15(22-2)8-9-16(12)23-3/h4-11H,1-3H3,(H,19,20)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPHMXHIMXBXIT-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)ON=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)O/N=C/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(2,5-dimethoxyphenyl)methylideneamino] N-(4-methoxyphenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5561072.png)

![8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)

![6-{[4-(3,5-difluorobenzyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561099.png)


![3-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5561114.png)

![1-(3-chlorophenyl)-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5561126.png)
![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5561131.png)

![3-{[(3,4-dimethylphenyl)thio]methyl}benzoic acid](/img/structure/B5561159.png)
![8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561162.png)